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Molecular Basis of pLGG and Rationale for Targeted
Therapy

Pediatric low-grade glioma (pLGG) is largely considered a single pathway disease, with the vast majority of
tumors driven by genomic alterations in the RAS-RAF-Mitogen-Activated Protein Kinase (MAPK)
pathway (also known as the RAS-RAF-MEK-ERK pathway) [1] [2]. The most common alterations are
KIAA1549::BRAF fusions (found in 30-40% of pLGG overall and 70-80% of pilocytic astrocytomas) and
BRAF V600E point mutations [1] [3].

The constitutive activation of this pathway drives tumor growth and proliferation. This makes the MAPK
pathway an ideal candidate for targeted therapy [2]. The following diagram illustrates the core signaling

pathway and where different inhibitors act.
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MAPK Signaling Pathway and Drug Targets
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MAPK pathway and inhibitor mechanisms. Tovorafenib blocks both fusion-driven dimers and V600E

mutants.
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A critical concept in targeting this pathway is the distinction between Type I and Type II RAF inhibitors
[1]1[2] [3]:

e Type | RAF inhibitors (e.g., dabrafenib) are effective against BRAF V600E monomeric signaling but
are contraindicated in tumors with BRAF fusions. In fusion-driven tumors, which signal as dimers,
these drugs can cause paradoxical MAPK pathway activation and accelerated tumor growth [2] [3].

¢ Type Il RAF inhibitors (e.g., Tovorafenib) inhibit both wild-type and fusion-activated RAF dimers
without causing paradoxical activation, making them suitable for pLGs with either BRAF fusions or
V600E mutations [2] [3].

Tovorafenib Profile and Clinical Evidence

Tovorafenib (DAY101) is an oral, selective, central nervous system (CNS)-penetrant, type II RAF
inhibitor [3] [4]. It is designed to target a key enzyme in the MAPK pathway and is under investigation for

primary brain tumors.

Key Clinical Trial Data

The most robust clinical data on tovorafenib in relapsed/refractory pLGG comes from the phase 2

FIREFLY-1 trial [3].

Table 1: Efficacy of Tovorafenib in Relapsed/Refractory pLGG (FIREFLY-1 Trial, Arm 1) [3]

Per RAPNO
Endpoint Per RANO-HGG Criteria (Primary) Criteria
(Secondary)
Objective 67% 51% (including
Response Rate minor responses)
(ORR)
Median Duration of 16.6 months 13.8 months
Response (DOR)
Median Time to 3.0 months 5.3 months

Response (TTR)
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Per RAPNO
Endpoint Per RANO-HGG Criteria (Primary) Criteria
(Secondary)

Clinical Benefit Responses were observed regardless of BRAF alteration
type (fusion or V600OE mutation), number of prior
therapies, or prior MAPK inhibitor use.

Table 2: Common Treatment-Related Adverse Events (TRAEs) in FIREFLY-1 (Safety Population,
n=137) [3]

All Grades .
Adverse Event . Grade =3 Incidence
Incidence
Hair Color Changes 76% Not reported (likely low grade)
Elevated Creatine Phosphokinase 56% 13%
(CPK)
Anemia 49% 2%
Overall Very common 42% of patients experienced any Grade

>3 TRAE

Based on this data, the U.S. FDA granted Tovorafenib Breakthrough Therapy and Rare Pediatric
Disease designations for pLGG with an activating RAF alteration [4].

Comparison with Other MAPK-Targeted Therapies

Table 3: Comparison of MAPK Pathway-Targeted Therapies in pLGG [1] [5] [2]
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Therapy Example Molecular . o
o Key Trial Findings & Status
(Class) Drugs Indication
Type | Dabrafenib + BRAF V600E Approved for 1st-line. Superior PFS vs.
BRAFi + Trametinib mutation chemo (20.1 vs. 7.4 mos) [1] [2].
MEKi
MEK Selumetinib, BRAF fusions, Investigational in relapsed/refractory and
Inhibitor Trametinib NF1-associated front-line settings (phase 3 trials ongoing) [1].
pLGG
Type Il RAF  Tovorafenib BRAF fusions & High ORR (67%) in relapsed/refractory
Inhibitor BRAF V600E disease. Phase 3 trial (FIREFLY-2) ongoing in
mutations 1st-line [2] [3] [4].

Experimental Protocols and Trial Design

For researchers designing studies, here are the methodologies from key tovorafenib trials.

FIREFLY-1 (Phase 2) Protocol Summary [3]

e Objective: To evaluate the efficacy and safety of tovorafenib monotherapy in patients with BRAF-
altered, relapsed/refractory pLGG.

¢ Study Design: Open-label, single-arm, multicenter phase 2 trial.

e Patient Population: Patients aged 6 months to 25 years with pLGG harboring a known activating

BRAF alteration whose tumors had progressed after at least one prior line of systemic therapy.

¢ Intervention: Tovorafenib administered orally at 420 mg/m? (maximum 600 mg) once weekly.

¢ Primary Endpoint: Objective Response Rate (ORR) as assessed by an Independent Radiology
Review Committee (IRC) using RANO-HGG criteria.

¢ Key Secondary Endpoints: ORR per RAPNO criteria, Duration of Response (DOR), Time to
Response (TTR), Progression-Free Survival (PFS), and safety.

o Statistical Analysis: The primary analysis was performed on the evaluable population in Arm 1
(n=77). The primary endpoint was met if the lower bound of the 95% confidence interval for ORR
exceeded 15%.
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FIREFLY-2 | LOGGIC (Phase 3) Protocol Summary [2]

Objective: To evaluate the efficacy and safety of tovorafenib monotherapy versus standard-of-care
chemotherapy in patients with pLGG harboring an activating RAF alteration who require first-line
systemic therapy. This study aims to define a new front-line standard.
Study Design: Two-arm, randomized, open-label, multicenter, global, phase 3 trial.
Patient Population: Patients < 25 years of age with pLGG with an activating RAF alteration who
have not received prior systemic therapy.
Intervention: Patients randomized 1:1 to:

o Experimental Arm: Oral tovorafenib once weekly.

o Control Arm: Investigator's choice of prespecified SOC chemotherapy regimens (e.g.,

vincristine/carboplatin or vinblastine).

Primary Endpoint: ORR as assessed by IRC using RANO-LGG criteria.
Secondary Endpoints: PFS, DOR, safety, neurologic function, and clinical benefit rate.

Practical Considerations for Research and

Development

¢ Toxicity Management: The adverse event profile of tovorafenib is distinct from MEK inhibitors.
While MEK inhibitors are associated with significant dermatologic, cardiac, and ophthalmological
toxicities [2], tovorafenib's most common AEs (hair color changes, elevated CPK) are generally
manageable. Proactive monitoring of CPK levels is recommended [3].

Drug Formulations: In clinical trials, tovorafenib has been administered in both tablet and liquid
formulations, enhancing its utility in very young pediatric patients [3].

Future Research Directions: Key unanswered questions include long-term safety and efficacy with
continuous dosing, mechanisms of resistance, and the potential for combination therapies to deepen
responses and prevent relapse.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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